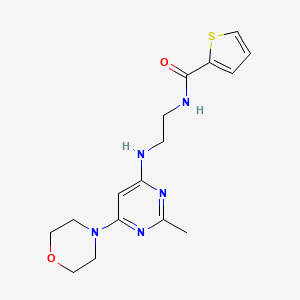
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of N-(2-((2-Methyl-6-Morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
The compound this compound is a novel molecule that appears to be related to a class of compounds with potential biological activities. While the exact compound is not directly studied in the provided papers, related compounds with morpholine and pyrimidine moieties have been synthesized and characterized, suggesting a potential for biological activity, such as antitumor or antimicrobial effects.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of the pyrimidine ring and the introduction of morpholine groups. For instance, the synthesis of a similar compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, was achieved through a series of reactions characterized by FT-IR, 1H-NMR, and HR-MS methods . These methods are likely applicable to the synthesis of the compound , with the potential for optimization based on the specific functional groups present.
Molecular Structure Analysis
X-ray crystallography and DFT studies are common techniques used to determine and confirm the molecular structure of such compounds. For example, the crystal structure of a related compound was confirmed using X-ray diffraction and compared with DFT-optimized structures . These techniques would be essential in analyzing the molecular structure of this compound to ensure the accuracy of the synthesized compound and to predict its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored in various studies. For instance, the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl) formimidate with different hydrazines has been investigated, leading to the formation of modified pyrimidines . Such studies provide insights into the potential reactions that this compound might undergo, which could be useful in further functionalization or in understanding its mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their structure. For example, the packing of molecules in the solid state, dominated by hydrogen bonds, has been observed in the crystal structure of a related compound . Additionally, the molecular orbitals and antioxidant activities of similar compounds have been calculated and measured, respectively . These analyses would be relevant to this compound to predict its solubility, stability, and potential biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Intermediate for Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide : A morpholine derivative similar to N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide has been identified as an important intermediate that inhibited tumor necrosis factor alpha and nitric oxide. A green synthetic method for such compounds demonstrates their potential in therapeutic applications (H. Lei et al., 2017).
Molluscicidal Properties : Research on thiazolo[5,4-d]pyrimidines, which share a similar pyrimidine core with this compound, shows that these compounds possess molluscicidal properties. This indicates potential applications in controlling schistosomiasis transmission (K. El-bayouki et al., 1988).
Antimicrobial Activity : Derivatives of pyrimidine-triazole have been synthesized from molecules structurally similar to the subject compound and evaluated for antimicrobial activity. These findings suggest that compounds with a pyrimidine core may serve as effective antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).
Potential Therapeutic Applications
Anti-Inflammatory and Analgesic Agents : Compounds structurally related to this compound have been synthesized and identified as having significant analgesic and anti-inflammatory activities. This underscores the potential therapeutic value of these compounds in pain and inflammation management (A. Abu‐Hashem et al., 2020).
Imaging Agent for Parkinson's Disease : The synthesis of a compound for imaging LRRK2 enzyme in Parkinson's disease using PET indicates the potential application of structurally related compounds in neurodegenerative disease diagnostics (Min Wang et al., 2017).
Cerebral Protective Agents : Studies on 2-thiazolecarboxamides with a morpholinyl moiety highlight their potent anti-anoxic (anti-lack of oxygen) activity, suggesting a possible role in protecting the brain under conditions of reduced oxygen supply (M. Ohkubo et al., 1995).
Mécanisme D'action
Target of Action
The primary targets of the compound N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide are currently unknown. The compound is a derivative of pyrimidine, which is a key component of many biological molecules, including nucleic acids. Therefore, it may interact with various biological targets .
Mode of Action
As a pyrimidine derivative, it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its pyrimidine structure. Pyrimidines play a crucial role in nucleic acid synthesis, which is fundamental to all life processes .
Pharmacokinetics
Its solubility in acid-base solutions suggests that it may have good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility in acid-base solutions suggests that its action may be influenced by the pH of the environment .
Propriétés
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-12-19-14(11-15(20-12)21-6-8-23-9-7-21)17-4-5-18-16(22)13-3-2-10-24-13/h2-3,10-11H,4-9H2,1H3,(H,18,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWCGKKLFXTASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

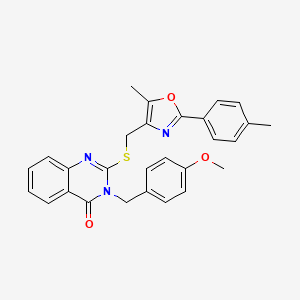

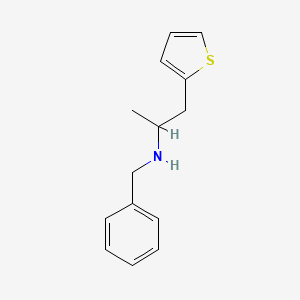
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)
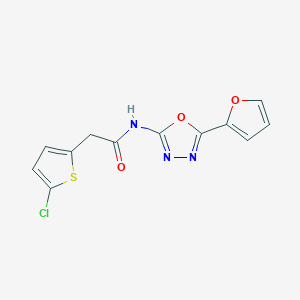
![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)
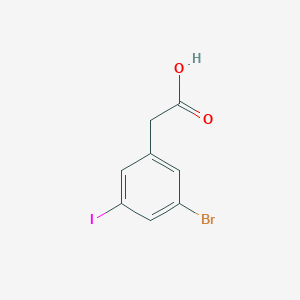

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)
![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)

![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)